Furaquinocin D

Description

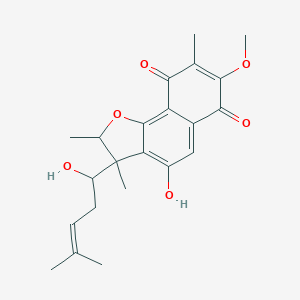

Structure

3D Structure

Properties

CAS No. |

134984-99-9 |

|---|---|

Molecular Formula |

C25H25NO3 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |

InChI |

InChI=1S/C22H26O6/c1-10(2)7-8-15(24)22(5)12(4)28-21-16-13(9-14(23)17(21)22)19(26)20(27-6)11(3)18(16)25/h7,9,12,15,23-24H,8H2,1-6H3 |

InChI Key |

HVPDKSONVUABMQ-UHFFFAOYSA-N |

SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O |

Canonical SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O |

Synonyms |

furaquinocin D |

Origin of Product |

United States |

Discovery and Microbial Origin of Furaquinocin D

The journey of Furaquinocin D's discovery is rooted in the exploration of secondary metabolites from actinomycetes, a group of bacteria renowned for their prolific production of bioactive compounds.

Initial Identification from Streptomyces sp. KO-3988

This compound was first introduced to the scientific community as part of a larger family of novel antibiotics isolated from the culture broth of Streptomyces sp. KO-3988 jst.go.jpkitasato-u.ac.jp. This discovery included a series of related compounds, namely Furaquinocins A, B, C, E, F, G, and H jst.go.jp. The structure of these compounds was elucidated through spectroscopic and chemical analyses. The molecular formula of this compound was determined to be C22H26O6.

The producing organism, Streptomyces sp. KO-3988, was found to be unique in that it possesses two distinct mevalonate (B85504) pathway gene clusters, which are involved in the biosynthesis of isoprenoid precursors nih.gov. The biosynthetic gene cluster for the furaquinocins was identified and has been a subject of further study to understand the intricate enzymatic machinery responsible for creating these complex hybrid molecules nih.govnih.gov.

Production by Other Streptomyces Strains, including Streptomyces reveromyceticus SN-593

While Streptomyces sp. KO-3988 is the original source of this compound, other Streptomyces species have been identified as producers of different furaquinocin analogues. One such strain is Streptomyces reveromyceticus SN-593, which has been found to produce Furaquinocins I and J nih.govoup.com. These compounds are also polyketide-isoprenoid hybrids, showcasing the continued chemical diversity within this family of natural products nih.gov. It is noteworthy that while S. reveromyceticus SN-593 produces these related compounds, there is no scientific literature to date confirming its production of this compound itself.

Isolation of Analogues from Streptomyces sp. Je 1-369

Further expanding the microbial origins of furaquinocin analogues, Streptomyces sp. Je 1-369, a strain isolated from the rhizosphere soil of Juniperus excelsa, has been identified as a producer of novel furaquinocins nih.govmdpi.comresearchgate.netnih.gov. This strain was found to produce Furaquinocins K and L nih.govmdpi.comresearchgate.netnih.gov. The discovery of these compounds highlights the structural plasticity within the furaquinocin family, as Furaquinocins K and L feature modifications in the naphthoquinone core, a distinguishing feature from the previously identified furaquinocins nih.gov. The biosynthetic gene cluster in Streptomyces sp. Je 1-369 shows some similarity to that of Streptomyces sp. KO-3988, yet also possesses distinct differences that likely account for the structural variations in the final products nih.govresearchgate.net.

Characterization of this compound Congeners

The furaquinocins are a family of meroterpenoids, which are natural products of mixed biosynthetic origin, in this case, from polyketide and isoprenoid pathways. They share a common structural scaffold but differ in the modifications of their side chains or core structure. This structural diversity contributes to a range of biological activities.

Below is a table summarizing the known Furaquinocin congeners and their producing microbial strains.

| Compound Name | Producing Organism(s) |

| Furaquinocin A | Streptomyces sp. KO-3988 |

| Furaquinocin B | Streptomyces sp. KO-3988 |

| Furaquinocin C | Streptomyces sp. KO-3988 |

| This compound | Streptomyces sp. KO-3988 |

| Furaquinocin E | Streptomyces sp. KO-3988 |

| Furaquinocin F | Streptomyces sp. KO-3988 |

| Furaquinocin G | Streptomyces sp. KO-3988 |

| Furaquinocin H | Streptomyces sp. KO-3988 |

| Furaquinocin I | Streptomyces reveromyceticus SN-593 |

| Furaquinocin J | Streptomyces reveromyceticus SN-593 |

| Furaquinocin K | Streptomyces sp. Je 1-369 |

| Furaquinocin L | Streptomyces sp. Je 1-369 |

The structural variations among these congeners are a result of the specific enzymatic pathways present in each producing strain. These differences can include hydroxylations, methylations, and other modifications to the core furanonaphthoquinone structure and the attached isoprenoid side chain nih.gov. The ongoing discovery of new furaquinocins from different microbial sources underscores the rich chemical diversity that can be found in nature and the potential for identifying novel bioactive compounds.

Biosynthetic Pathways of Furaquinocin D

General Principles of Meroterpenoid Biosynthesis

Meroterpenoids are a class of natural products that are of mixed biosynthetic origin, characteristically containing a polyketide-derived aromatic core and a terpenoid-derived moiety. nih.govrsc.org The biosynthesis of Furaquinocin D exemplifies these general principles, beginning with the independent synthesis of its constituent parts.

The assembly of this compound begins with the creation of its two fundamental building blocks: a polyketide unit and an isoprenoid chain. The polyketide portion originates from the acetate (B1210297) pathway, where successive condensations of malonyl-CoA units are catalyzed by polyketide synthases (PKSs). nih.govjmb.or.kr Specifically, the core aromatic structure of this compound is derived from a pentaketide. kitasato-u.ac.jp

The isoprenoid moiety is synthesized via one of two primary pathways for the formation of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netnih.govnih.govresearchgate.net In the case of this compound produced by Streptomyces sp. strain KO-3988, the isoprenoid component is a geranyl group, a C10 monoterpene derived from the condensation of two isoprene (B109036) units. nih.govnih.gov

A key intermediate in the biosynthesis of this compound and related meroterpenoids is 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.govrsc.orgresearchgate.net This compound serves as the foundational polyketide core upon which further modifications occur. THN is synthesized by a type III PKS, which catalyzes the condensation of five molecules of malonyl-CoA. jmb.or.kr The resulting THN molecule then undergoes a series of enzymatic modifications, including oxidations and methylations, to form more complex intermediates. rsc.orgresearchgate.net These modifications are crucial for preparing the polyketide scaffold for the subsequent attachment of the isoprenoid chain. rsc.org

Enzymology and Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, denoted as the fur cluster, which encodes all the necessary enzymes for its production. nih.gov A critical step in this pathway is the attachment of the geranyl group to the modified polyketide core, a reaction catalyzed by a specific prenyltransferase.

Bioinformatic analysis of the furaquinocin biosynthetic gene cluster identified fur7 as the gene encoding the putative prenyltransferase responsible for attaching the geranyl group to the polyketide skeleton. nih.govnih.gov Subsequent functional characterization confirmed that the recombinant Fur7 enzyme indeed catalyzes this key prenylation step. nih.govresearchgate.net The reaction proceeds independently of divalent cations. nih.govnih.govebi.ac.uk

Initial studies to identify the physiological substrate of Fur7 involved creating a fur7 gene deletion mutant of a Streptomyces albus strain harboring the furaquinocin biosynthetic gene cluster. nih.govnih.gov This mutant was unable to produce this compound but instead accumulated a novel intermediate, which was identified as 2-methoxy-3-methylflaviolin. nih.govnih.govebi.ac.uk Further in vitro experiments demonstrated that the purified Fur7 enzyme efficiently catalyzes the transfer of a geranyl group from geranyl diphosphate (GPP) to 2-methoxy-3-methylflaviolin. nih.govresearchgate.netqmul.ac.uk More recent studies have revealed that the authentic substrate for Fur7 is the reduced hydroquinone (B1673460) form of 2-methoxy-3-methylflaviolin, identified as 2-methoxy-3-methyl PHN. nih.gov The prenylation reaction is significantly enhanced when the substrate is in this reduced state. nih.gov

The enzymatic reaction catalyzed by Fur7 exhibits regioselectivity. When 2-methoxy-3-methylflaviolin is used as the substrate, Fur7 catalyzes the transfer of a geranyl group to produce two main products: 6-prenyl-2-methoxy-3-methyl-flaviolin and 7-O-geranyl-2-methoxy-3-methyl-flaviolin, in a ratio of approximately 10:1. nih.govnih.govqmul.ac.uk The major product, 6-prenyl-2-methoxy-3-methyl-flaviolin, is a key intermediate in the furaquinocin biosynthetic pathway. nih.govresearchgate.net When this compound was supplied to the culture medium of the fur7 deletion mutant, the production of this compound was successfully restored. nih.govnih.govebi.ac.uk This demonstrates the crucial role of Fur7 in the regioselective C-prenylation that leads to the formation of the this compound scaffold.

| Enzyme | Gene | Substrate(s) | Product(s) | Ratio |

| Prenyltransferase | Fur7 | 2-methoxy-3-methylflaviolin, Geranyl diphosphate (GPP) | 6-prenyl-2-methoxy-3-methyl-flaviolin, 7-O-geranyl-2-methoxy-3-methyl-flaviolin | 10:1 |

Methylation Steps and Formation of Hydroquinone Intermediates

The biosynthesis of this compound involves a series of meticulously orchestrated enzymatic reactions, with the formation of a key hydroquinone intermediate being a critical juncture. Contrary to earlier proposed models that suggested methylation occurred on an oxidized quinone structure, recent comprehensive analyses have revealed that the pathway proceeds through reduced hydroquinone intermediates. researchgate.netrsc.org The formation of this hydroquinone scaffold is a prerequisite for subsequent methylation events. researchgate.netrsc.org

The central hydroquinone intermediate, identified as 1,2,4,5,7-pentahydroxynaphthalene (PHN), serves as the substrate for two distinct methylation steps. rsc.orgrsc.org These reactions are catalyzed by putative S-adenosyl-L-methionine (SAM)-dependent methyltransferases, encoded by the genes fur4 and fur6 within the furaquinocin biosynthetic gene cluster. rsc.org Structural and computational studies have confirmed that PHN is the key substrate for these methylation reactions. rsc.orgrsc.org The strategic introduction of two methyl groups onto the hydroquinone core is crucial as it dictates the specific position for the subsequent attachment of the geranyl side chain, a key step in the assembly of the final meroterpenoid structure. researchgate.net This revised understanding underscores the importance of the reduced hydroquinone state for the precise enzymatic modifications that follow. researchgate.net

| Intermediate/Enzyme | Function in Biosynthesis |

| 1,2,4,5,7-pentahydroxynaphthalene (PHN) | Key hydroquinone intermediate that serves as the substrate for methylation. rsc.orgrsc.org |

| Fur4 | Putative methyltransferase responsible for one of the methylation steps on the PHN core. rsc.org |

| Fur6 | Putative methyltransferase that catalyzes the second methylation of the PHN core. rsc.org |

| S-adenosyl-L-methionine (SAM) | Co-substrate providing the methyl groups for the methylation reactions. rsc.org |

Intramolecular Hydroalkoxylation-Mediated Cyclization of the Prenyl Moiety

Following the methylation and subsequent prenylation of the hydroquinone core, the final key structural feature of this compound, the furan (B31954) ring, is formed. This occurs through a remarkable cyclization of the appended geranyl (prenyl) moiety. researchgate.netrsc.org The reaction proceeds via an intramolecular hydroalkoxylation of an alkene, where a hydroxyl group from the naphthoquinone core attacks one of the double bonds in the terpene side chain. researchgate.netrsc.org

This complex cyclization is catalyzed by an enzyme with an unexpected identity. The reaction is facilitated by Fur21, which is a homolog of methyltransferases. researchgate.net However, unlike typical methyltransferases, this enzyme catalyzes the hydroalkoxylation reaction in an S-adenosylmethionine (SAM)-independent manner. researchgate.netrsc.org This novel function for a methyltransferase homolog represents an unprecedented type of cyclase activity. researchgate.net The stereoselective intramolecular hydroalkoxylation of the alkene is a challenging chemical transformation, and the discovery of Fur21's role provides significant insight into the enzymatic strategies nature employs to construct complex heterocyclic ring systems. researchgate.net

Identification and Heterologous Expression of the Furaquinocin Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), often referred to as the fur cluster. nih.gov This cluster was first identified and cloned from the producing organism, Streptomyces sp. strain KO-3988. nih.gov The fur BGC was localized within a 25-kb DNA region and found to contain genes encoding key enzymes such as a type III polyketide synthase (for the naphthoquinone core), prenyltransferase, methyltransferases, and P450 monooxygenases. nih.gov

To confirm the function of this gene cluster, researchers utilized heterologous expression, a powerful technique where a BGC from a native producer is transferred into a more genetically tractable host organism. researchgate.net The entire fur gene cluster was successfully expressed in the heterologous host Streptomyces lividans TK23. nih.gov Analysis of the culture broth of the transformed S. lividans strain revealed the production of a major compound that was subsequently purified and structurally confirmed to be this compound. nih.gov This result provided definitive evidence that the identified fur cluster is responsible for the biosynthesis of this compound, marking the first characterization of a BGC for a polyketide-isoprenoid hybrid compound. nih.gov Further studies involving the expression of specific subsets of genes in Streptomyces albus have also been instrumental in elucidating the functions of individual enzymes and identifying key intermediates like 8-amino-flaviolin.

| Host Organism | Gene(s) Expressed | Product(s) / Finding |

| Streptomyces lividans TK23 | Entire fur biosynthetic gene cluster | Production of this compound, confirming the cluster's function. nih.gov |

| Streptomyces albus | fur1, fur2, fur3 | Production of 8-amino-flaviolin, identifying it as an early-stage intermediate. |

Comparative Biosynthesis of Furaquinocin Analogues and Related Meroterpenoids

Diversification Mechanisms in Terpene Side Chains

The structural diversity within the furaquinocin family of compounds primarily arises from modifications to the terpene side chain. nih.gov While the polyketide-derived naphthoquinone core, originating from 1,3,6,8-tetrahydroxynaphthalene (THN), remains largely conserved across many analogues, the prenyl moieties are subjected to various enzymatic tailoring reactions that play a crucial role in generating a spectrum of related molecules. nih.gov

One of the key diversification mechanisms is hydroxylation. For instance, the distinction between this compound and Furaquinocin A is a single additional hydroxyl group located on the isoprenoid moiety of Furaquinocin A. nih.gov This type of modification is typically catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases, which are encoded within the biosynthetic gene cluster. nih.gov These enzymes introduce oxygen atoms at specific positions on the terpene skeleton after its initial attachment to the aromatic core. Such post-prenylation modifications, including hydroxylation, epoxidation, or other rearrangements of the side chain, are a common strategy in the biosynthesis of meroterpenoids to expand the chemical diversity and, consequently, the range of biological activities of the resulting natural products. nih.gov

Polyketide Naphthoquinone Skeleton Modifications in Furaquinocin K and L

While most furaquinocin analogues differ in their terpene side chains, Furaquinocins K and L, isolated from Streptomyces sp. Je 1-369, represent a departure from this trend. mdpi.comnih.gov The primary structural difference in these novel compounds is a modification of the polyketide naphthoquinone skeleton itself, a feature not previously described for other furaquinocins. mdpi.comnih.gov

Specifically, the structure of Furaquinocin L is distinguished by the presence of an acetylhydrazone fragment, a moiety that is exceptionally rare among natural products. mdpi.comnih.gov The biosynthetic origins of this unique functional group are currently an area of active investigation. mdpi.com

Biosynthetic Relationships with Naphterpin (B1215475) and Furanonaphthoquinone

This compound belongs to a family of hybrid isoprenoid-polyketide natural products known as meroterpenoids, which are derived from 1,3,6,8-tetrahydroxynaphthalene (THN). nih.govrsc.org Detailed genomic and biochemical studies have revealed a fascinating and interconnected biosynthetic relationship between furaquinocins, naphterpins, and furanonaphthoquinones. nih.govrsc.orgresearchgate.net These distinct classes of molecules, despite their structural diversity, originate from a common biosynthetic pathway that diverges at a late stage to yield the unique scaffolds of each compound family. nih.govresearchgate.netrsc.org

The initial steps of these biosynthetic pathways are conserved, beginning with the formation of the THN polyketide core. nih.govnih.gov This shared pathway proceeds through several modifications, including oxidation and amination, to generate the crucial common intermediate, 8-amino-flaviolin (8-AF). nih.govnih.gov The biosynthetic gene clusters responsible for producing furaquinocin (fur), naphterpin (nph), and furanonaphthoquinone (fnq) all contain a conserved set of genes that encode the enzymes required for the synthesis of 8-AF. nih.govrsc.org

A key unifying step after the formation of 8-AF is a reductive deamination reaction. nih.govrsc.org This process is critical because none of the final natural products in these families retain the amino group present in the 8-AF intermediate. nih.gov The deamination occurs through a sophisticated diazotization mechanism, where the amino group is converted into a transient diazo group, which is then eliminated. nih.govresearchgate.net This critical transformation is catalyzed by a homologous series of enzymes across the different gene clusters: Fur5 in the furaquinocin pathway, NphH in the naphterpin pathway, and Fnq11 in the furanonaphthoquinone pathway. nih.gov The reaction requires nitrite, which is supplied by another set of conserved enzymes within each gene cluster (e.g., Fur16 and Fur17 in the fur cluster). nih.govrsc.orgresearchgate.net

The removal of the amino group leads to the formation of a key hydroquinone intermediate, such as 1,2,4,5,7-pentahydroxynaphthalene (PHN), which serves as the point of divergence for these biosynthetic pathways. nih.govrsc.org From this juncture, pathway-specific enzymes tailor the molecule to create the distinct structures of furaquinocin, naphterpin, and furanonaphthoquinone. These modifications primarily involve methylation, prenylation (the attachment of an isoprenoid chain), and unique cyclization reactions. nih.govrsc.orgnih.gov

For instance, in the furaquinocin pathway, the hydroquinone intermediate undergoes two methylation steps before the prenyltransferase Fur7 attaches a geranyl group to the modified scaffold (specifically, to 2-methoxy-3-methylflaviolin). rsc.orgnih.gov The final furan ring of furaquinocin is then formed via an unusual intramolecular hydroalkoxylation of an alkene, a reaction catalyzed by an enzyme that is homologous to a methyltransferase but functions as a cyclase. nih.govrsc.orgrsc.org In contrast, the biosynthesis of naphterpin involves the prenyltransferase NphB (also referred to as Orf2), which attaches a geranyl group to the THN-derived core, followed by a different, pathway-specific cyclization cascade to form its characteristic structure. nih.govnih.gov The conservation of the early-stage biosynthetic genes, particularly those for the shared deamination process, unequivocally establishes a close biosynthetic linkage between these three families of meroterpenoids. nih.govrsc.org

Interactive Data Table: Key Enzymes in the Biosynthesis of Furaquinocin and Related Compounds

Below is a summary of key enzymes involved in the common and divergent steps of the furaquinocin, naphterpin, and furanonaphthoquinone biosynthetic pathways.

| Gene Cluster | Enzyme | Homologs in Other Pathways | Proposed Function |

| Common Pathway | Fur1, NphD, Fnq8 | Yes | Type III Polyketide Synthase (THN synthesis) |

| Common Pathway | Fur2, NphA, Fnq9 | Yes | Monooxygenase |

| Common Pathway | Fur3, NphC, Fnq10 | Yes | Aminotransferase (Forms 8-amino-flaviolin) |

| Common Pathway | Fur16/Fur17, NphK/NphL, Fnq20/Fnq21 | Yes | Nitrite-forming enzymes |

| Common Pathway | Fur5 | NphH, Fnq11 | Diazo-forming enzyme (Catalyzes diazotization of 8-AF) |

| Furaquinocin (fur) | Fur4, Fur6 | No | Methyltransferases |

| Furaquinocin (fur) | Fur7 | No | Prenyltransferase (Geranylation) |

| Furaquinocin (fur) | Fur9 | No | Cyclase (Methyltransferase homolog) |

| Naphterpin (nph) | NphB (Orf2) | No | Prenyltransferase (Geranylation) |

Chemical Synthesis Strategies for Furaquinocin D

Synthetic Challenges Associated with the Furaquinocin Skeleton

The furaquinocins are a class of meroterpenoid antibiotics whose structure is composed of two distinct biosynthetic parts: a polyketide-derived naphthoquinone and an isoprenoid side chain. jst.go.jpacs.org This hybrid structure presents considerable synthetic challenges, which include:

Stereochemical Control : The molecule possesses three contiguous stereogenic centers, one of which is a quaternary carbon at the C-3 position, making stereocontrol a primary obstacle. jst.go.jpacs.org

Densely Functionalized Core : The selective construction of the highly substituted and functionalized furanonaphthoquinone core requires precise and efficient chemical transformations. jst.go.jpacs.org

Steric Congestion : Establishing the sterically hindered linkage between the aromatic naphthoquinone system and the isoprenoid-derived dihydrofuran ring is a significant challenge. jst.go.jpacs.org

Convergent Total Synthesis Approaches to Furaquinocin D

To address the molecular complexity of this compound, researchers have favored convergent synthetic plans. nih.govescholarship.org A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then joined together at a late stage. This approach was successfully implemented in the first total synthesis of racemic this compound. acs.org The strategy relied on the annulation, or ring-forming reaction, of two major synthons to construct the central ring of the target molecule. acs.org This convergent approach proved versatile, also enabling the synthesis of other members of the furaquinocin family, including Furaquinocins A, B, and H. nih.govescholarship.orgresearchgate.net

Stereochemical Control of Contiguous Stereogenic Centers

Achieving the correct stereochemistry of the three adjacent stereocenters at C-2, C-3, and C-10 is a critical aspect of the total synthesis of this compound. jst.go.jp Synthetic chemists have employed several key strategies to exert control over this challenging feature.

One pivotal method involves a highly stereoselective methylene (B1212753) transfer reaction to a chiral aldehyde intermediate. jst.go.jpresearchgate.netresearchgate.net This reaction effectively establishes the final stereocenter at C-10 relative to the pre-existing centers at C-2 and C-3. researchgate.netresearchgate.net Furthermore, the crucial stereochemical relationship between C-2 and the quaternary C-3 center was established using a reductive semi-pinacol type rearrangement of an epoxy silyl (B83357) ether. jst.go.jpresearchgate.net This reaction, promoted by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), proceeds via a clean 1,2-shift of an alkynyl group. The subsequent in-situ reduction of the keto-alcohol intermediate occurs with high stereoselectivity, yielding a 1,3-diol with the desired C-2/C-3 stereochemistry as the sole detectable product. jst.go.jpacs.orgresearchgate.net

Efficient Construction of the Furanonaphthalene Skeleton

The assembly of the core furanonaphthalene structure is a cornerstone of this compound synthesis. One highly effective protocol involves a unique annulation strategy. The process begins with the alkaline hydrolysis of a methyl ester intermediate to form its corresponding sodium carboxylate. jst.go.jpacs.org This carboxylate is then activated with acetyl chloride in the presence of 4-dimethylaminopyridine (B28879) (4-DMAP) and heated. acs.org This sequence is thought to proceed through a mixed anhydride (B1165640) intermediate, which then undergoes an intramolecular attack by the dihydrofuran moiety, followed by tautomerization and acetylation to yield the naphthyl acetate (B1210297) skeleton in excellent yield. acs.org

Another powerful strategy for constructing furanonaphthoquinone systems is the Diels-Alder reaction. researchgate.net This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. In the context of furanonaphthoquinone synthesis, a regioselective Diels-Alder reaction between a substituted 1,3-diene and a bromoquinone has been demonstrated as a key step. researchgate.net This approach was notably used in the synthesis of the related Furaquinocin C. clockss.orgwikipedia.org

Key Reaction Methodologies

Specific, innovative reactions were instrumental in overcoming the primary challenges of this compound synthesis.

A significant breakthrough in controlling the C-2 and C-3 stereocenters was the development of a stereospecific 1,2-rearrangement. researchgate.netresearchgate.net Alkynyl groups typically have a low migratory aptitude in rearrangements. acs.org However, it was discovered that complexing the alkyne with cobalt greatly facilitates its 1,2-migration. jst.go.jp This finding was applied to the Lewis acid-promoted rearrangement of an epoxy silyl ether. The cobalt-complexed alkynyl group undergoes a clean and stereospecific 1,2-shift, which is crucial for establishing the C(2)-C(3) stereochemical relationship. researchgate.netresearchgate.net This method provides a reliable route to the desired 1,3-diol precursor with complete stereocontrol at these centers. jst.go.jpacs.org

| Reaction | Description | Key Reagents | Outcome | Reference |

| Reductive 1,2-Rearrangement | Stereospecific 1,2-shift of a cobalt-complexed alkynyl group from an epoxy silyl ether, followed by in-situ reduction. | 1. Co₂(CO)₈ (for complexation) 2. BF₃·OEt₂ 3. Et₃SiH | Establishes the C-2 and C-3 contiguous stereocenters as a single diastereomer. | jst.go.jpacs.orgresearchgate.netresearchgate.net |

The Diels-Alder reaction is a powerful and atom-economical method for constructing six-membered rings, making it a highly valuable tool in the synthesis of complex natural products. wikipedia.org In syntheses related to the furaquinocin family, this [4+2] cycloaddition has been employed to form the naphthoquinone core. nih.govresearchgate.net A typical strategy involves the reaction of a bromoquinone, acting as the dienophile, with a substituted, electron-rich diene. researchgate.netclockss.org The reaction proceeds to form the bicyclic core, and subsequent aromatization yields the furanonaphthoquinone skeleton. This approach offers a convergent and efficient route to the core structure of these natural products. nih.govclockss.org

| Reaction | Description | Reactants | Outcome | Reference |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition to form the core ring system. | Diene: 1,3-bis(trimethylsilyloxy)-1,3-diene Dienophile: Bromoquinone | Forms the furanonaphthoquinone skeleton. | researchgate.netclockss.orgwikipedia.org |

Stereoselective Methylene Transfer Reactions

A pivotal challenge in the synthesis of furaquinocins is the precise control over the three contiguous stereogenic centers at C-2, C-3 (a quaternary center), and C-10. jst.go.jp Highly stereoselective methylene transfer reactions have been employed as a key strategy to establish this crucial stereochemical array. jst.go.jpresearchgate.net

Sonogashira Coupling and Palladium(II)-Catalyzed Cyclization

The construction of the dihydrofuran ring fused to the naphthalene (B1677914) core is another significant hurdle in the synthesis of this compound. A convergent and effective strategy to build this furanonaphthalene skeleton involves a sequence of a Sonogashira coupling followed by a palladium(II)-catalyzed cyclization. jst.go.jp

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org In the synthesis of a this compound intermediate, an alkyne fragment is coupled with a functionalized aryl iodide. jst.go.jp This step efficiently connects the two major fragments of the molecule.

Following the Sonogashira coupling, an intramolecular cyclization catalyzed by palladium(II) is initiated. jst.go.jp In this key step, the hydroxyl group at the C-2 position of the coupled product attacks the internal triple bond, which has been activated by the palladium(II) catalyst. jst.go.jp This process selectively forms the desired dihydrofuran ring system, establishing the sterically congested and densely functionalized core structure of furaquinocins. jst.go.jp This sequence provides an efficient route to the core structure, which can then be further elaborated to complete the synthesis. jst.go.jp

Table 1: Key Reactions in this compound Synthesis

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product | Purpose | Reference |

|---|---|---|---|---|---|---|

| 1 | Stereoselective Methylene Transfer | Aldehyde intermediate | Sulfur Ylide (Corey-Chaykovsky) | Stereodefined Epoxide | Establishes C-2, C-3, and C-10 stereocenters | nih.gov, jst.go.jp, researchgate.net |

| 2 | Sonogashira Coupling | Terminal Alkyne + Aryl Iodide | Palladium complex, Copper(I) cocatalyst | Aryl-alkyne adduct | Connects polyketide and isoprenoid-derived fragments | jst.go.jp, wikipedia.org |

Divergent Syntheses from Stereodefined Intermediates

Efficiency in natural product synthesis can be greatly enhanced by employing a divergent strategy, where a common intermediate is used to produce a variety of related compounds. This approach has been successfully applied to the furaquinocin family. researchgate.netnih.gov

A stereodefined epoxide, generated from the aforementioned stereoselective methylene transfer reaction, serves as a versatile common intermediate. researchgate.net This key epoxide contains the correctly configured C-2, C-3, and C-10 stereocenters. jst.go.jpresearchgate.net From this central intermediate, different furaquinocin congeners can be synthesized by altering the subsequent reaction partner. researchgate.net Specifically, the divergent synthesis of furaquinocins A, B, D, and H has been achieved by reacting the epoxide with different vinylic nucleophiles, such as differentially oxidized vinylstannane nucleophiles. researchgate.netnih.gov The ring-opening of the epoxide by these nucleophiles introduces the specific side chain characteristic of each furaquinocin, allowing for flexible and efficient access to multiple members of this natural product family from a single advanced intermediate. researchgate.netnih.gov

Chemoenzymatic Synthetic Endeavors for Meroterpenoids

Furaquinocins belong to the meroterpenoid class of natural products, which are characterized by a mixed biosynthetic origin, partly derived from a terpenoid pathway and partly from a polyketide pathway. nih.govrsc.org Specifically, they are derived from the polyketide 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). nih.govescholarship.org The study of the biosynthetic pathways of these complex molecules has inspired and enabled the development of chemoenzymatic total syntheses. rsc.orgescholarship.org

Chemoenzymatic strategies leverage the high selectivity of enzymes for specific transformations, overcoming challenges faced by purely chemical methods. rsc.org In the case of furaquinocins, understanding their biosynthesis has been crucial. nih.gov Key biosynthetic genes have been identified, including a THN synthase (fur1) and a prenyltransferase (Fur7), which attaches a geranyl group to the polyketide scaffold. nih.govresearchgate.netnih.gov

This biological insight provides a blueprint for synthetic approaches that combine chemical steps with enzymatic reactions. For instance, unique prenyltransferase and other enzymes discovered through genome mining in Streptomyces bacteria can be used as highly selective biocatalysts. rsc.orgescholarship.org These enzymes can perform complex prenylation and cyclization steps with a level of precision that is difficult to replicate with traditional reagents. nih.govrsc.org While challenges remain, these chemoenzymatic and biomimetic approaches represent a powerful and evolving frontier in the synthesis of furaquinocins and other THN-derived meroterpenoids. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| Furaquinocin A | Meroterpenoid Natural Product |

| Furaquinocin B | Meroterpenoid Natural Product |

| This compound | Meroterpenoid Natural Product |

| Furaquinocin H | Meroterpenoid Natural Product |

| 1,3,6,8-tetrahydroxynaphthalene (THN) | Polyketide |

Biological Activities and Pharmacological Potential Preclinical Research

In Vitro Cytocidal Activities of Furaquinocin D and Related Congeners

Furaquinocins have demonstrated notable cytotoxic effects against various cancer cell lines in vitro. This activity is attributed to their unique chemical structure, which allows them to interfere with cellular processes.

Antitumor Cell Line Activities against HeLa S3 and B16 Melanoma Cells

Furaquinocins, including this compound and its congeners, have shown potent cytocidal activity against human cervical cancer cells (HeLa S3) and mouse melanoma cells (B16 melanoma) rsc.orgclockss.orgkitasato-u.ac.jpnih.govgoogle.comnih.gov. Studies have reported varying degrees of efficacy among different furaquinocin analogues. For instance, Furaquinocin C, D, E, F, G, and H were specifically noted for their cytocidal effects against both HeLa S3 and B16 melanoma cells nih.gov. Furaquinocin C has also been documented to kill these cell lines medchemexpress.com.

The comparative efficacy is illustrated by the IC50 values (the concentration of a compound that inhibits 50% of cell growth) reported for several furaquinocins against these cell lines.

| Furaquinocin | B16 Melanoma Cells (IC50, μg/mL) | HeLa S3 Cells (IC50, μg/mL) |

| A | >19.9 | >21.9 |

| B | 5.58 | 1.33 |

| C | 0.63 | Not specified |

| D | 6.87 | Not specified |

| E | 2.56 | Not specified |

| F | >25 | Not specified |

| G | 1.88 | Not specified |

| H | 0.08 | Not specified |

Data compiled from Source kitasato-u.ac.jp. Note: Specific IC50 values for HeLa S3 cells were not provided for Furaquinocins C-H in the referenced table.

Cytotoxicity against Hepatocellular Carcinoma (HepG2) Cells by Furaquinocin K

Furaquinocin K has demonstrated specific cytotoxicity against human hepatocellular carcinoma (HepG2) cells. In vitro studies reported an IC50 value of 12.6 μg/mL for Furaquinocin K against HepG2 cells researchgate.netmdpi.comresearchgate.net. This finding highlights the potential of specific furaquinocin analogues in targeting liver cancer.

| Compound | Target Cell Line | IC50 (μg/mL) |

| Furaquinocin K | HepG2 | 12.6 |

Antimicrobial Activities of this compound Analogues

While primarily recognized for their cytotoxic properties, certain furaquinocin analogues also exhibit antimicrobial activity, particularly against Gram-positive bacteria.

Other Noteworthy Biological Observations

Biofilm Inhibitory Activity of Related Compounds

The formation of biofilms by microorganisms is a significant challenge in various fields, including medicine and industry, due to the increased resistance of biofilm-embedded cells to antimicrobial agents and host defenses mdpi.comfrontiersin.org. Consequently, the identification of compounds capable of inhibiting biofilm formation is a critical area of research. Furaquinocins, a class of naphthoquinone-based meroterpenoids isolated from Streptomyces species, are known for their diverse biological activities, including cytotoxic and antitumor effects researchgate.netjst.go.jpnih.govkitasato-u.ac.jp. While direct data on the biofilm inhibitory activity of this compound itself is not extensively detailed in the reviewed literature, research on structurally related compounds and metabolites from similar sources has revealed promising anti-biofilm properties.

Studies on quinazolinone derivatives have demonstrated their potential as biofilm inhibitors. For instance, specific quinazolinone compounds, designated as 19 and 20, were found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs), with reported IC50 values of 3.55 µM and 6.86 µM, respectively nih.gov. Furthermore, a pyrimidin-4-yl quinazolin-4(3H)-one conjugate exhibited significant biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 of 20.7 µM nih.gov.

Similarly, quinoline-2-one derivatives have shown notable antibiofilm activity. Compound 6c, a derivative in this class, demonstrated substantial biofilm reduction in MRSA ACL51 strains. At a concentration of 0.5 MIC, it achieved a 79% reduction in biofilm development, significantly outperforming vancomycin (B549263) (20% reduction) under similar conditions nih.gov. Other related quinoline-2-one derivatives, such as 6l and 6o, also exhibited antibiofilm effects, with 6l showing a 48% reduction and 6o a 18% reduction at 0.5 MIC nih.gov.

Beyond these specific heterocyclic classes, other metabolites isolated from Streptomyces species, which are the producing organisms for furaquinocins, have also displayed anti-biofilm activities. For example, madeirone and neomarinone, isolated from Streptomyces aculeoletus, demonstrated significant antibiofilm efficacy against various marine bacteria, including Phaeobacter inhibens (up to 66% inhibition) and Marinobacter hydrocarbonoclasticus (up to 60% inhibition) nih.gov. These findings underscore the potential of natural products from actinobacteria, the source of furaquinocins, as a rich resource for discovering novel anti-biofilm agents.

Mechanistic Insights and Proposed Pharmacological Targets

Cellular Mechanisms Underlying Cytocidal Effects on Cancer Cell Lines

Furaquinocin D, along with its analogues Furaquinocin C, E, F, G, and H, has demonstrated cytocidal (cell-killing) activities against HeLa S3 and B16 melanoma cells in laboratory settings. researchgate.net The precise pathways through which this compound exerts these effects have not been fully elucidated. However, the mechanisms of the broader naphthoquinone class, to which furaquinocins belong, have been studied more extensively and suggest several potential modes of action. These proposed mechanisms often involve inducing programmed cell death (apoptosis), halting the cell division cycle, and generating oxidative stress. mdpi.comfrontiersin.org

One of the primary proposed mechanisms is the induction of apoptosis . mdpi.comnih.gov Naphthoquinones have been shown to trigger apoptosis in various cancer cell lines. nih.govscispace.com This process may be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are enzymes that execute cell death. nih.govmdpi.commdpi.com The pro-apoptotic activity could be linked to the upregulation of tumor suppressor proteins like p53 and the modulation of the Bax/Bcl-2 protein ratio, which governs mitochondrial membrane permeability. scispace.comnih.gov

Another significant mechanism is cell cycle arrest . nih.govmdpi.com By interfering with the machinery of cell division, naphthoquinone compounds can prevent cancer cells from proliferating. Studies on related compounds have shown an ability to cause cell cycle arrest, often at the G1/G0 or G2/M phases. nih.govnih.govnih.govnih.gov This interruption of the cell cycle prevents the replication of damaged DNA and can ultimately lead to apoptosis. mdpi.com

Furthermore, the generation of Reactive Oxygen Species (ROS) is a key feature of the cytotoxic action of many quinone-containing compounds. mdpi.commdpi.com Their chemical structure allows them to participate in redox cycling, a process that produces superoxide (B77818) anions and other reactive species. An excess of ROS within cancer cells leads to oxidative stress, causing damage to vital cellular components like DNA, proteins, and lipids, thereby triggering cell death pathways. mdpi.commdpi.com

| Proposed Mechanism | Description | Key Molecular Events | References |

|---|---|---|---|

| Apoptosis Induction | Induction of programmed cell death in cancer cells. | Activation of caspases, modulation of Bax/Bcl-2 ratio, potential upregulation of p53. | mdpi.comnih.govnih.govscispace.com |

| Cell Cycle Arrest | Halting of the cell division cycle, preventing proliferation. | Increased percentage of cells in G0/G1 or G2/M phases, modulation of cyclins and cyclin-dependent kinases (CDKs). | nih.govnih.govnih.gov |

| Generation of Reactive Oxygen Species (ROS) | Production of chemically reactive molecules containing oxygen, leading to oxidative stress and cellular damage. | Redox cycling of the quinone moiety, damage to DNA, proteins, and lipids. | mdpi.commdpi.com |

| Topoisomerase Inhibition | Interference with enzymes that manage DNA topology, leading to DNA damage. | Inhibition of topoisomerase I and/or II, resulting in DNA strand breaks. | mdpi.commdpi.com |

Potential Molecular Targets for Antimicrobial Action

Furaquinocins and related naphthoquinone-based meroterpenoids exhibit activity against various bacteria, particularly Gram-positive strains like Staphylococcus aureus and Streptococcus suis. researchgate.netnih.gov While the specific molecular targets of this compound are not defined, the mechanism of action for the structurally related quinolone and naphthoquinone classes of antibiotics is well-established, pointing to key enzymes involved in bacterial DNA replication. mdpi.comnih.gov

The primary proposed molecular targets are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV . nih.govtargetmol.com These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.

DNA gyrase introduces negative supercoils into DNA, a process crucial for initiating DNA replication and relieving torsional stress. nih.govmdpi.com

Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into new cells. nih.gov

Inhibition of these enzymes by quinone-like compounds typically occurs by stabilizing a transient complex formed between the enzyme and DNA, which contains a double-strand DNA break. nih.govnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to a blockage of the replication fork, the accumulation of lethal double-strand breaks, and ultimately, bacterial cell death. nih.gov Some novel compounds in this class have also shown the ability to inhibit mutant forms of DNA gyrase that are responsible for fluoroquinolone resistance, suggesting a potential role in combating drug-resistant infections. nih.govnih.gov

| Molecular Target | Enzyme Function | Effect of Inhibition | References |

|---|---|---|---|

| DNA Gyrase (GyrA, GyrB subunits) | Introduces negative supercoils into DNA, essential for replication. | Inhibition of DNA replication, accumulation of DNA damage. | nih.govtargetmol.commdpi.com |

| Topoisomerase IV (ParC, ParE subunits) | Decatenates daughter chromosomes after replication. | Failure of chromosome segregation, leading to cell division failure. | nih.gov |

| Bacterial Cell Wall/Membrane | Maintains cellular integrity and shape. | Disruption of membrane integrity, leading to leakage of cellular contents. | mdpi.comnih.gov |

| Efflux Pumps | Expel antibiotics from the bacterial cell, conferring resistance. | Increased intracellular concentration of antibiotics, restoring sensitivity. | mdpi.com |

Interference with Bacterial Communication Processes, e.g., Quorum Sensing

Disrupting bacterial communication, or quorum sensing (QS), is an emerging anti-virulence strategy that aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for developing resistance. nih.govnih.gov QS is a cell-density-dependent signaling system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. nih.govmdpi.com

There is currently no direct evidence demonstrating that this compound interferes with bacterial quorum sensing. However, many natural products, including some containing naphthoquinone moieties, have been identified as quorum sensing inhibitors (QSIs). nih.govresearchgate.net These compounds can disrupt bacterial communication through various mechanisms. Based on these precedents, it is plausible to propose that this compound could potentially act as a QSI.

Potential mechanisms by which a compound like this compound could interfere with QS include:

Inhibition of Signal Molecule Synthesis: Blocking the enzymes responsible for producing the autoinducer signal molecules. nih.gov

Interference with Signal Reception: Acting as an antagonist by binding to the signal receptor protein without activating it, thereby blocking the native signal molecule. nih.gov

Inhibition of Biofilm Formation: QS is often integral to the development of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics. nih.govnih.gov Compounds with antibiofilm properties, including some naphthoquinones, can disrupt these communities. nih.gov

Investigating the potential of this compound to modulate QS systems could open new avenues for its application as an anti-virulence agent, especially in combating chronic and biofilm-associated infections. nih.govresearchgate.net

| Interference Mechanism | Description | Potential Outcome | References |

|---|---|---|---|

| Inhibition of Signal Generation | Blocking the biosynthesis of autoinducer molecules (e.g., Acyl-homoserine lactones). | Prevents bacteria from signaling their population density. | nih.gov |

| Blockage of Signal Reception | Competing with autoinducers for binding to cognate receptor proteins (e.g., LuxR-type receptors). | Downregulation of QS-controlled genes, including virulence factors. | nih.gov |

| Inhibition of Biofilm Formation | Disrupting the formation or integrity of the protective biofilm matrix. | Increased susceptibility of bacteria to antibiotics and host immune responses. | nih.govnih.gov |

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Remaining Biosynthetic Pathway Steps

While significant progress has been made in understanding Furaquinocin D's biosynthesis, particularly the identification of key enzymes like the prenyltransferase Fur7 and intermediates such as 8-amino-flaviolin and 2-methoxy-3-methylflaviolin (MMF) nih.govnih.govnih.gov, several steps remain to be fully elucidated. Research is needed to comprehensively map the entire biosynthetic cascade, including the precise mechanisms of methylation, cyclization, and any subsequent modifications that lead to the final this compound structure. Identifying and characterizing all genes and enzymes involved in these later stages is crucial for a complete understanding of how the tetrahydroxynaphthalene (THN) core is elaborated into this complex meroterpenoid nih.govrsc.orgrsc.org. Understanding these steps will not only clarify the formation of this compound but also provide insights into the shared biosynthetic strategies of related THN-derived meroterpenoids nih.govrsc.orgresearchgate.net.

Exploration of Novel Furaquinocin Analogues and Derivatives through Biosynthetic Engineering

The inherent modularity of secondary metabolite biosynthesis pathways in Streptomyces offers substantial potential for generating novel this compound analogues and derivatives through biosynthetic engineering nih.gov. By manipulating genes within the this compound biosynthetic gene cluster (BGC) or employing heterologous expression systems, researchers can explore variations in prenylation, methylation, and cyclization steps nih.govnih.govnih.gov. For instance, altering the substrate specificity of prenyltransferases or introducing enzymes from other pathways could lead to compounds with modified isoprenoid side chains or different cyclization patterns. Furthermore, the discovery of new furaquinocin analogues, such as furaquinocins K and L with modified naphthoquinone skeletons mdpi.com, underscores the potential for uncovering structural diversity. Biosynthetic engineering strategies, including pathway reconstruction in heterologous hosts, can be instrumental in producing libraries of these analogues for structure-activity relationship studies nih.govnih.gov.

Advanced Preclinical Characterization of Bioactivities and Target Identification

This compound is known to exhibit antitumor activity nih.gov. However, advanced preclinical characterization is essential to fully understand its therapeutic potential. This includes performing comprehensive in vitro and in vivo studies to delineate the spectrum of its bioactivities, such as potential antimicrobial or cytotoxic effects observed in related compounds mdpi.com. Crucially, identifying the specific molecular targets and pathways through which this compound exerts its effects is a critical next step. Advanced techniques such as chemical proteomics, target-based screening, and computational approaches like knowledge graph integration for target identification plos.org can be employed. Understanding these mechanisms will facilitate the rational design of more potent and selective this compound derivatives and guide its potential therapeutic applications.

Development of Synthetic Biology Approaches for Enhanced Production and Diversification

Optimizing the production of this compound is key for its further investigation and potential commercialization. Synthetic biology offers powerful tools for achieving this goal, including metabolic engineering and heterologous expression in optimized microbial chassis nih.govbiotechrep.ir. Current production methods, often relying on native Streptomyces strains, may face limitations in yield and scalability. Engineering Streptomyces species or other suitable hosts to overexpress key biosynthetic genes, optimize precursor supply, and reduce the burden of competing metabolic pathways can significantly enhance this compound production nih.govucas.edu.cn. Furthermore, synthetic biology can be leveraged for diversification, enabling the production of specific analogues or intermediates that might be difficult to obtain through traditional extraction or chemical synthesis. This includes exploring heterologous expression of the this compound BGC in well-characterized hosts like Streptomyces lividans nih.govnih.govnih.govmdpi.com.

Q & A

Q. What is the molecular structure of Furaquinocin D, and what experimental methods are used to determine it?

this compound is a polyketide-derived antibiotic with the molecular formula C22H26O7. Its absolute stereochemistry and structural backbone were resolved using X-ray crystallography and corroborated by chemical synthesis routes reported in foundational studies . Key structural features include a naphthoquinone core with methyl, methoxy, and hydroxyl substituents. Researchers should prioritize crystallographic data and NMR analysis (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D NMR) for structural validation .

Q. What in vitro assays are recommended to evaluate this compound’s cytotoxicity?

Standard cytotoxicity assays involve treating cancer cell lines (e.g., B16 melanoma and HeLa S3) with this compound and measuring viability via MTT or WST-1 assays . Reported IC50 values range from 0.08 to 6.87 µg/mL , depending on cell type and experimental conditions . For consistency, use cell lines with documented passage numbers, standardized incubation times (e.g., 48–72 hours), and include positive controls (e.g., doxorubicin).

Q. How is this compound synthesized, and what are the challenges in its total synthesis?

Total synthesis involves polyketide synthase (PKS)-mediated pathways and modular assembly of quinone moieties. Challenges include stereochemical control of methyl and hydroxyl groups, as highlighted in synthetic studies by Smith, Suzuki, and Trost . Methodologically, researchers should combine retrosynthetic analysis with enzymatic assays (e.g., prenyltransferase activity) to verify intermediate steps .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biosynthetic gene cluster of this compound?

- Step 1 : Clone the gene cluster from Streptomyces KO-39881 into a heterologous host (e.g., S. albus) using cosmids like pWHM-Fur2 .

- Step 2 : Use LC-MS and NMR to monitor intermediate production (e.g., geranylated derivatives) .

- Step 3 : Knock out candidate genes (e.g., hmgS for HMG-CoA reductase) to confirm their role in quinone formation .

- Challenge : Heterologous expression efficiency may require optimization of promoters and culture conditions .

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

Contradictions in cytotoxicity data (e.g., 0.08 vs. 6.87 µg/mL) may arise from:

- Cell line variability : Use authenticated cell lines (e.g., ATCC-certified HeLa S3) and document passage numbers.

- Assay conditions : Standardize serum concentration, incubation time, and drug solubility (e.g., DMSO concentration ≤0.1%).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates, as per NIH preclinical guidelines .

Q. What frameworks (e.g., FINER, PICO) are suitable for formulating research questions on this compound’s mechanism of action?

- PICO Framework :

- Population : Cancer cell lines (e.g., HeLa S3).

- Intervention : this compound treatment at IC50 doses.

- Comparison : Untreated cells or positive controls.

- Outcome : Apoptosis markers (e.g., caspase-3 activation).

- Time : 24–72 hours post-treatment .

- FINER Criteria :

- Feasible : Ensure access to actinomycete strains or synthetic analogs.

- Novel : Explore understudied targets (e.g., HMG-CoA reductase inhibition).

- Ethical : Adhere to biosafety protocols for cytotoxic compounds .

Q. How can researchers validate the role of prenyltransferases in this compound biosynthesis?

- Method : Heterologously express the fur gene cluster in S. albus and analyze prenylated intermediates via ESI-MS (negative ion mode) and <sup>1</sup>H-NMR .

- Data Interpretation : Compare retention times and fragmentation patterns with authentic standards. Quantify enzyme kinetics (e.g., Km and Vmax) using purified prenyltransferase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.